molecular formula C22H26Cl4N10O4 B15193548 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-bis(2,8-dichloro-1H-purin-6-yl)- CAS No. 149246-40-2

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-bis(2,8-dichloro-1H-purin-6-yl)-

Cat. No.: B15193548
CAS No.: 149246-40-2
M. Wt: 636.3 g/mol
InChI Key: CDMZFVWNBWQQKX-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-bis(2,8-dichloro-1H-purin-6-yl)- is a complex organic compound with a molecular formula of C12H26N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include purine derivatives and appropriate cyclic ethers. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This would require the use of reactors capable of maintaining precise conditions, as well as purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted purine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metal ions.

  • Biology: Its derivatives may be used in biological studies to understand the interactions of purine derivatives with biological molecules.

  • Industry: It may be used in the synthesis of other complex organic compounds or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1,10-Diaza-18-crown-6

  • Kryptofix 22

  • 4,7,13,16-Tetraoxa-1,10-diazacyclooctadecane

Properties

CAS No.

149246-40-2

Molecular Formula

C22H26Cl4N10O4

Molecular Weight

636.3 g/mol

IUPAC Name

7,16-bis(2,8-dichloro-7H-purin-6-yl)-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane

InChI

InChI=1S/C22H26Cl4N10O4/c23-19-27-13-15(29-19)31-21(25)33-17(13)35-1-5-37-9-10-39-7-3-36(4-8-40-12-11-38-6-2-35)18-14-16(30-20(24)28-14)32-22(26)34-18/h1-12H2,(H,27,29,31,33)(H,28,30,32,34)

InChI Key

CDMZFVWNBWQQKX-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCN(CCOCCOCCN1C2=NC(=NC3=C2NC(=N3)Cl)Cl)C4=NC(=NC5=C4NC(=N5)Cl)Cl

Origin of Product

United States

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